
Crenolanib besylate
概要
説明
準備方法
合成経路および反応条件: クレノラニブベシル酸塩の合成は、ベンゾイミダゾールコアの調製から始まり、複数のステップが含まれます反応条件は通常、高収率と純度を確保するために、有機溶媒、触媒、および制御された温度の使用を含みます .
工業生産方法: クレノラニブベシル酸塩の工業生産は、同様の合成経路に従いますが、より大規模です。このプロセスは、効率、費用対効果、および規制基準への準拠のために最適化されています。 これには、大規模反応器、監視と制御のための自動化システム、および最終製品の一貫性と安全性を確保するための厳格な品質保証プロトコルが含まれます .
化学反応の分析
反応の種類: クレノラニブベシル酸塩は、酸化、還元、および置換など、さまざまな化学反応を受けます。 これらの反応は、生物学的システムにおけるその代謝活性化と不活性化に不可欠です .
一般的な試薬および条件: クレノラニブベシル酸塩を含む反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、および置換反応のための求核剤が含まれます。 これらの反応の条件は、目的の結果に応じて異なりますが、一般的に制御された温度、pHレベル、および反応時間を伴います .
生成される主要な生成物: クレノラニブベシル酸塩の反応から生成される主要な生成物には、その代謝物が含まれ、これはその薬理活性に不可欠です。 これらの代謝物は、親化合物の酸化と還元を通じて形成され、活性型と不活性型が生成されます .
科学研究への応用
クレノラニブベシル酸塩は、特に化学、生物学、医学、および産業の分野において、幅広い科学研究への応用があります。化学では、チロシンキナーゼ阻害のメカニズムを研究するためのモデル化合物として使用されます。生物学では、細胞シグナル伝達と癌の進行における受容体チロシンキナーゼの役割を調査するために使用されます。 医学では、クレノラニブベシル酸塩は、急性骨髄性白血病、消化管間質腫瘍、神経膠腫など、さまざまな種類の癌の治療における治療の可能性について評価されています 。 産業では、チロシンキナーゼを標的とする新しい薬物や治療薬の開発に使用されています .
科学的研究の応用
Crenolanib besylate has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the mechanisms of tyrosine kinase inhibition. In biology, it is used to investigate the role of receptor tyrosine kinases in cell signaling and cancer progression. In medicine, this compound is being evaluated for its therapeutic potential in treating various types of cancer, including acute myeloid leukemia, gastrointestinal stromal tumor, and glioma . In industry, it is used in the development of new drugs and therapeutic agents targeting tyrosine kinases .
作用機序
クレノラニブベシル酸塩は、FMS様チロシンキナーゼ3、血小板由来成長因子受容体アルファ、および血小板由来成長因子受容体ベータなどの特定のチロシンキナーゼの活性を選択的に阻害することで、その効果を発揮します。これらのキナーゼは、細胞の増殖、分化、および生存に重要な役割を果たしています。 クレノラニブベシル酸塩は、これらの活性を阻害することにより、癌細胞の増殖と生存を促進するシグナル伝達経路を破壊します 。 関与する分子標的および経路には、細胞の増殖と生存に重要なERKおよびAKT/mTORシグナル伝達経路が含まれます .
類似の化合物との比較
クレノラニブベシル酸塩は、クラスIII受容体チロシンキナーゼの野生型と変異型のアイソフォームの両方を選択的に阻害する能力でユニークです。 これは、FLT3-ITDおよびFLT3-D835変異などの特定の遺伝子変異を伴う癌に対して特に有効です 。 類似の化合物には、チロシンキナーゼを標的としますが、選択性と効力のプロファイルが異なるキザルチニブとソラフェニブが含まれます 。 これらの化合物と比較して、クレノラニブベシル酸塩は、特定の耐性変異に対して優れた活性を示し、副作用の発症率が低くなっています .
類似の化合物
- キザルチニブ
- ソラフェニブ
- ミドスタウリン
- ギルテリチニブ
類似化合物との比較
Crenolanib besylate is unique in its ability to selectively inhibit both wild-type and mutant isoforms of class III receptor tyrosine kinases. This makes it particularly effective against cancers with specific genetic mutations, such as FLT3-ITD and FLT3-D835 mutations . Similar compounds include quizartinib and sorafenib, which also target tyrosine kinases but have different selectivity and potency profiles . Compared to these compounds, this compound has shown superior activity against certain resistant mutations and a lower incidence of side effects .
Similar Compounds
- Quizartinib
- Sorafenib
- Midostaurin
- Gilteritinib
特性
IUPAC Name |
benzenesulfonic acid;1-[2-[5-[(3-methyloxetan-3-yl)methoxy]benzimidazol-1-yl]quinolin-8-yl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5O2.C6H6O3S/c1-26(14-32-15-26)16-33-20-6-7-22-21(13-20)28-17-31(22)24-8-5-18-3-2-4-23(25(18)29-24)30-11-9-19(27)10-12-30;7-10(8,9)6-4-2-1-3-5-6/h2-8,13,17,19H,9-12,14-16,27H2,1H3;1-5H,(H,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQUTWAXTHJROR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COC2=CC3=C(C=C2)N(C=N3)C4=NC5=C(C=CC=C5N6CCC(CC6)N)C=C4.C1=CC=C(C=C1)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H35N5O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
601.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
670220-93-6 | |
| Record name | 4-Piperidinamine, 1-[2-[5-[(3-methyl-3-oxetanyl)methoxy]-1H-benzimidazol-1-yl]-8-quinolinyl]-, benzenesulfonate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=670220-93-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Crenolanib besylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0670220936 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CRENOLANIB BESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MC4B01024K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
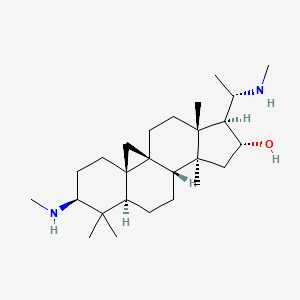

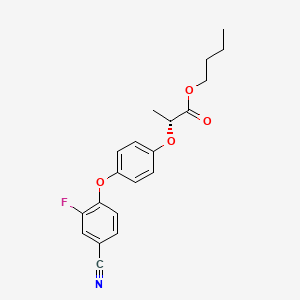
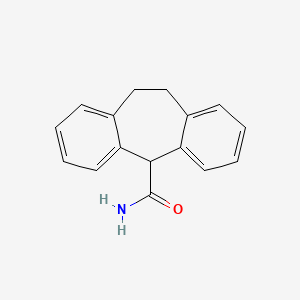

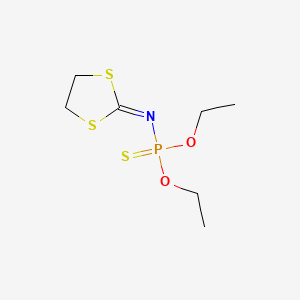
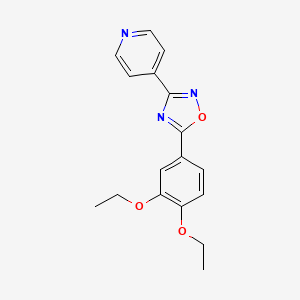

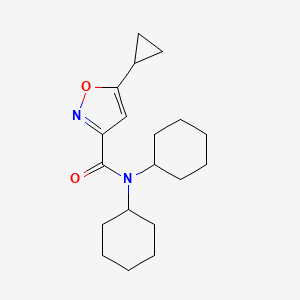

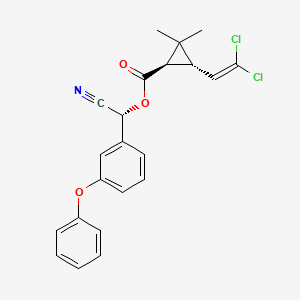
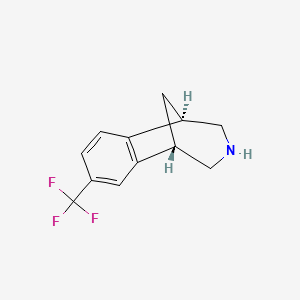
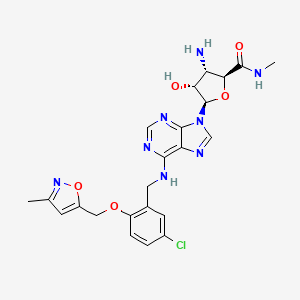
![(6R,7R)-7-[[(2E)-2-(2-Amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[(1,5-dihydroxy-4-oxopyridin-2-yl)methyl-methylamino]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1669548.png)
